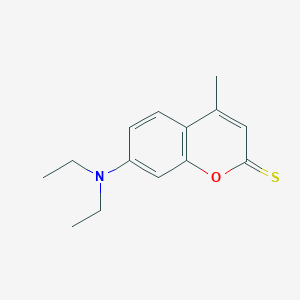
7-(Diethylamino)-4-methyl-2H-1-benzopyran-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Diethylamino)-4-methyl-2H-1-benzopyran-2-thione is a derivative of coumarin, a class of organic compounds known for their diverse applications in various fields such as medicine, biology, and industry. This compound is particularly notable for its unique structural features, which include a diethylamino group and a benzopyran-thione core. These structural elements contribute to its distinct chemical and physical properties, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-4-methyl-2H-1-benzopyran-2-thione typically involves the condensation of acetylacetic ether with m-diethylaminophenol in the presence of zinc chloride and stannous chloride . The reaction mixture is then washed with acid and dried to obtain the crude product, which is subsequently recrystallized to achieve the desired purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The process involves rigorous purification steps, including repeated recrystallization and solvent extraction, to remove impurities and enhance the compound’s performance in its intended applications .
Chemical Reactions Analysis
Types of Reactions
7-(Diethylamino)-4-methyl-2H-1-benzopyran-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Scientific Research Applications
7-(Diethylamino)-4-methyl-2H-1-benzopyran-2-thione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Diethylamino)-4-methyl-2H-1-benzopyran-2-thione involves its interaction with molecular targets through its diethylamino and thione groups. These interactions can modulate various biochemical pathways, leading to effects such as fluorescence emission and photostability. The compound’s ability to absorb and emit light at specific wavelengths is attributed to its unique electronic structure, which facilitates energy transfer processes .
Comparison with Similar Compounds
Similar Compounds
7-(Diethylamino)-4-methylcoumarin: Shares similar structural features but lacks the thione group, resulting in different photophysical properties.
7-Amino-4-methylcoumarin: Contains an amino group instead of a diethylamino group, leading to variations in solubility and reactivity.
Coumarin 343: A non-rigid analogue with distinct photophysical behavior due to its different substituents.
Uniqueness
7-(Diethylamino)-4-methyl-2H-1-benzopyran-2-thione stands out due to its thione group, which imparts unique chemical reactivity and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and stability under various conditions .
Properties
CAS No. |
132220-02-1 |
|---|---|
Molecular Formula |
C14H17NOS |
Molecular Weight |
247.36 g/mol |
IUPAC Name |
7-(diethylamino)-4-methylchromene-2-thione |
InChI |
InChI=1S/C14H17NOS/c1-4-15(5-2)11-6-7-12-10(3)8-14(17)16-13(12)9-11/h6-9H,4-5H2,1-3H3 |
InChI Key |
ISWLYGYYKQMADW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=S)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















